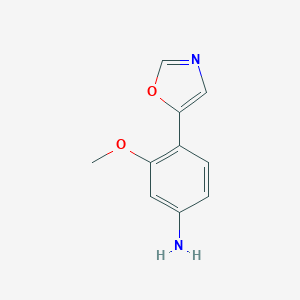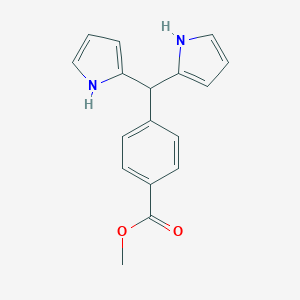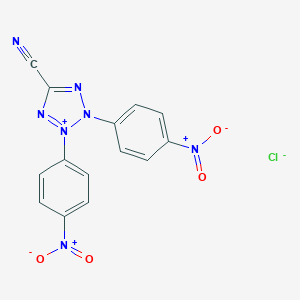
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, also known as DFMT, is a small molecule compound found in a variety of organisms. It is a sulfur-containing heterocyclic compound and is a derivative of pyrimidine, a five-membered ring structure. DFMT has been identified as a potential therapeutic agent due to its ability to interact with a variety of biological targets and pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, due to its structural similarity with pyrimidine derivatives, may play a significant role in the synthesis and characterization of various pharmacologically active substances. Pyrimidine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) on substituted 1,2,3,4 tetrahydropyrimidine derivatives, which share a functional group similarity, highlighted their potential in vitro anti-inflammatory activity. These derivatives exhibit potent anti-inflammatory effects, underscoring the relevance of exploring compounds with pyrimidine cores for medicinal chemistry applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Medicinal Chemistry and Pharmacology
The pyrimidine core is a fundamental element in the design of drug-like molecules due to its synthetic versatility and non-toxic nature. Compounds featuring this moiety have shown a wide range of medicinal properties, including actions as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of pyrimidine derivatives have garnered attention for their potential in addressing various disease targets, indicating significant room for further exploration of this scaffold in drug development (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Green Chemistry Applications
The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation involving a β-keto ester, urea, and aromatic aldehyde, leads to the synthesis of 3,4-dihydro-2(H)-pyrimidinones (DHPMs). This methodology has been adapted to a greener approach, minimizing environmental impact while maximizing yield and efficiency. Given the structural relevance, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol could be a candidate for the synthesis of DHPMs through environmentally friendly methodologies, highlighting the importance of integrating green chemistry principles in the development of pharmacologically active compounds (Panda, Khanna, & Khanna, 2012).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622341 |
Source


|
| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol | |
CAS RN |
1204298-69-0 |
Source


|
| Record name | 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)






![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)


